3-methyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide
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Overview
Description
3-methyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide is a complex organic compound known for its unique chemical structure and properties. It is used in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide typically involves the reaction of 3-methylbenzoyl chloride with 2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethanol in the presence of a base such as pyridine . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-methyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery
Mechanism of Action
The mechanism of action of 3-methyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-methyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide include:
- 3-methyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}benzamide
- 3-methyl-N-{2,2,2-trichloro-1-[(2,6-dichlorophenyl)amino]ethyl}benzamide
- 3-methyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}benzamide .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H19Cl3N2O |
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Molecular Weight |
385.7 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide |
InChI |
InChI=1S/C18H19Cl3N2O/c1-11-5-4-6-14(9-11)16(24)23-17(18(19,20)21)22-15-10-12(2)7-8-13(15)3/h4-10,17,22H,1-3H3,(H,23,24) |
InChI Key |
ZEBKJWXBONUJNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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